4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one
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Overview
Description
4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a furan ring substituted with difluorophenyl and methylsulfonylphenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the difluorophenyl and methylsulfonylphenyl groups can be done through electrophilic aromatic substitution or other suitable methods.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Automation: Utilizing automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized furanone derivative, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for drug development. Its structural features might contribute to binding affinity and specificity towards certain biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-difluorophenyl)-2,2-dimethyl-5-phenylfuran-3(2H)-one: Lacks the methylsulfonyl group.
4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-methylphenyl)furan-3(2H)-one: Contains a methyl group instead of a methylsulfonyl group.
Uniqueness
The presence of both difluorophenyl and methylsulfonylphenyl groups in 4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C19H16F2O4S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-methylsulfonylphenyl)furan-3-one |
InChI |
InChI=1S/C19H16F2O4S/c1-19(2)18(22)16(14-10-12(20)6-9-15(14)21)17(25-19)11-4-7-13(8-5-11)26(3,23)24/h4-10H,1-3H3 |
InChI Key |
DLRYQFMDJGUYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)C)C3=C(C=CC(=C3)F)F)C |
Origin of Product |
United States |
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